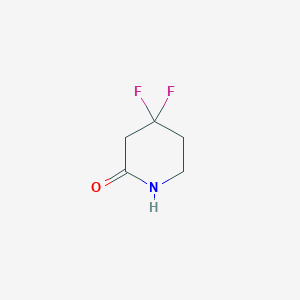

4,4-Difluoropiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

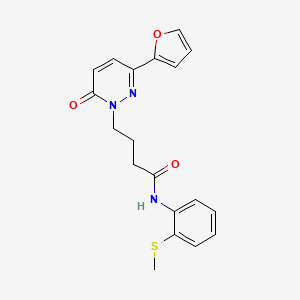

4,4-Difluoropiperidin-2-one is a chemical compound with the molecular formula C5H7F2NO. It has a molecular weight of 135.11 . It is a powder at room temperature .

Synthesis Analysis

There is some evidence that 4,4-Difluoropiperidin-2-one may be a component in the synthesis of more complex molecules. For example, it has been used as a precursor in the creation of 4-(4,4-Difluoropiperidin-1-yl)-2,6-difluoroaniline.Molecular Structure Analysis

The InChI code for 4,4-Difluoropiperidin-2-one is 1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9) . The InChI Key is DLFWPDROWQRUQC-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4,4-Difluoropiperidin-2-one are not detailed in the search results, piperidine derivatives, which include 4,4-Difluoropiperidin-2-one, are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Wissenschaftliche Forschungsanwendungen

Gamma-Secretase Modulation

One significant application of difluoropiperidine derivatives is in the modulation of gamma-secretase, an enzyme complex critical in the development of Alzheimer's disease. A novel series of difluoropiperidine acetic acids were synthesized and demonstrated selective lowering of Abeta42, a peptide implicated in Alzheimer's disease pathology, in a genetically engineered mouse model. This suggests the potential of such compounds in Alzheimer's disease treatment (Stanton et al., 2010).

Synthesis of Fluorinated Piperidines

The synthesis of 3,3-difluoropiperidines and 4-substituted 3,3-difluoropiperidines has attracted considerable interest due to their potential in medicinal chemistry. These compounds are synthesized from delta-chloro-alpha,alpha-difluoroimines or through 1,4-addition of ethyl bromodifluoroacetate, showcasing the versatile methodologies for incorporating fluorine into piperidine scaffolds. These fluorinated piperidines have high potential as building blocks in medicinal chemistry, indicating their importance in drug design and synthesis (Verniest et al., 2008; Surmont et al., 2010).

NMR Probes and Medicinal Chemistry

Fluorinated amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for sensitive application in 19F NMR, serving as probes in medicinal chemistry. These amino acids exhibit distinct conformational preferences and enhance the detection sensitivity in peptides, illustrating the utility of fluorinated compounds in biophysical studies (Tressler & Zondlo, 2014).

Fluoromethylation and Monofluoromethylation Reactions

Selective difluoromethylation and monofluoromethylation reactions are crucial in introducing fluorine atoms into organic molecules, significantly impacting their physical, chemical, and biological properties. Such reactions are pivotal for synthesizing CF2H- and CH2F-containing pharmaceuticals and agrochemicals, highlighting the role of fluorination in drug development and material science (Hu et al., 2009).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the utility of difluorinated compounds in creating complex molecules with significant potential in pharmaceutical and agrochemical industries. Such methodologies allow for efficient and selective synthesis of fluorinated molecules, underpinning the importance of fluorination in enhancing molecular properties for various applications (Wu et al., 2017).

Wirkmechanismus

Although the specific mechanism of action for 4,4-Difluoropiperidin-2-one is not provided in the search results, it’s worth noting that piperidine derivatives are often used in the pharmaceutical industry. For instance, Dipeptidyl peptidase-4 (DPP-4) inhibitors, which include piperidine derivatives, block the enzyme DPP-4, leading to an increase in incretin levels, which inhibit glucagon release, increase insulin secretion, decrease gastric emptying, and decrease blood glucose levels .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4-difluoropiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFWPDROWQRUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropiperidin-2-one | |

CAS RN |

1255666-74-0 |

Source

|

| Record name | 4,4-difluoropiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)

![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)